
1-(3,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one is an organic compound with the molecular formula C12H12O2. This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and a phenylprop-2-en-1-one moiety. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one can be synthesized through several methods. One common method involves the reaction of 3,3-dimethyloxirane with cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as acetic acid or toluene peroxide may be employed to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and chiral ligands.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various cellular pathways, including those involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Epoxy-4-methylpentan-2-one: Similar in structure but lacks the phenylprop-2-en-1-one moiety.
2,3-Dimethyloxirane: Contains the oxirane ring but differs in the rest of the structure.
[(1’E)-5’-(3’,3’-dimethyloxiran-2’-yl)-3’-hydroxy-3’-methylpent-1’-en-1’-yl]-quinolinone B: A more complex molecule with additional functional groups
Uniqueness
1-(3,3-Dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one is unique due to the combination of the oxirane ring and the phenylprop-2-en-1-one moiety, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in synthesis and research .
Propiedades
Número CAS |
30300-91-5 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-(3,3-dimethyloxiran-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-13(2)12(15-13)11(14)9-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3 |
Clave InChI |
MPUWLOQTJZELPI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C(=O)C=CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


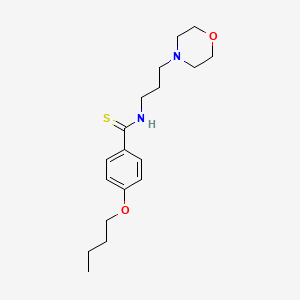
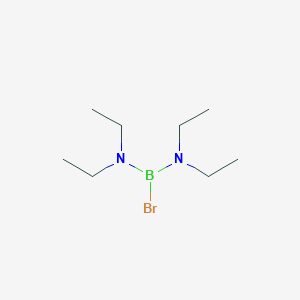
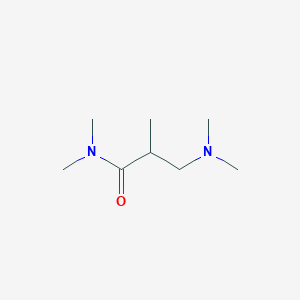
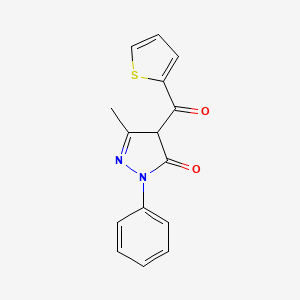
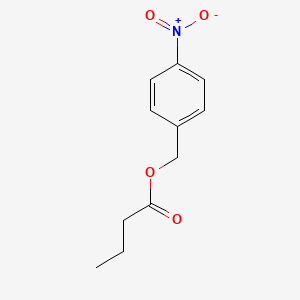

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)

![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)





